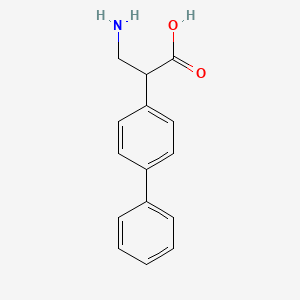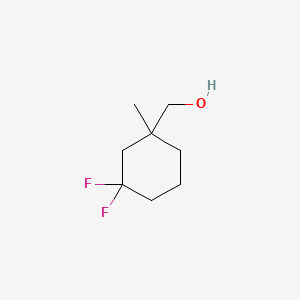
1-(2,5-Dihydroxyphenyl)prop-2-en-1-one
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
1-(2,5-Dihydroxyphenyl)prop-2-en-1-one is a chemical compound known for its diverse applications in scientific research and industry. It belongs to the class of chalcones, which are aromatic ketones with two phenyl rings connected by a three-carbon α,β-unsaturated carbonyl system. This compound is notable for its potential biological activities, including anti-inflammatory, antioxidant, and antimicrobial properties .
Métodos De Preparación
Synthetic Routes and Reaction Conditions
1-(2,5-Dihydroxyphenyl)prop-2-en-1-one can be synthesized through the Claisen-Schmidt condensation reaction. This involves the reaction of 2,5-dihydroxyacetophenone with benzaldehyde in the presence of a base such as sodium hydroxide or potassium hydroxide. The reaction is typically carried out in an ethanol or methanol solvent at room temperature or slightly elevated temperatures .
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves careful control of reaction conditions to ensure high yield and purity. The product is often purified using recrystallization or chromatography techniques .
Análisis De Reacciones Químicas
Types of Reactions
1-(2,5-Dihydroxyphenyl)prop-2-en-1-one undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form quinones.
Reduction: Reduction reactions can convert the α,β-unsaturated carbonyl system to a saturated system.
Substitution: Electrophilic substitution reactions can occur on the aromatic rings.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as sodium borohydride (NaBH₄) or lithium aluminum hydride (LiAlH₄) are used.
Substitution: Reagents like bromine (Br₂) or nitric acid (HNO₃) can be used for electrophilic aromatic substitution.
Major Products Formed
Oxidation: Quinones
Reduction: Saturated ketones
Substitution: Halogenated or nitrated derivatives
Aplicaciones Científicas De Investigación
1-(2,5-Dihydroxyphenyl)prop-2-en-1-one has a wide range of applications in scientific research:
Chemistry: Used as a building block in organic synthesis and as a precursor for various derivatives.
Biology: Studied for its potential anti-inflammatory and antioxidant properties.
Medicine: Investigated for its potential therapeutic effects, including antimicrobial and anticancer activities.
Industry: Utilized in the development of dyes, pigments, and other industrial chemicals.
Mecanismo De Acción
The biological activities of 1-(2,5-Dihydroxyphenyl)prop-2-en-1-one are attributed to its ability to interact with various molecular targets and pathways. For example, its anti-inflammatory effects are believed to result from the inhibition of cyclooxygenase (COX) enzymes, which play a key role in the inflammatory process. The compound’s antioxidant activity is due to its ability to scavenge free radicals and inhibit oxidative stress .
Comparación Con Compuestos Similares
1-(2,5-Dihydroxyphenyl)prop-2-en-1-one can be compared with other chalcones and related compounds:
1-(2,3-Dihydroxyphenyl)prop-2-en-1-one: Similar structure but with different hydroxyl group positions, leading to variations in biological activity.
1-(2,4-Dihydroxyphenyl)prop-2-en-1-one: Another isomer with distinct properties and applications.
1-(2,6-Dihydroxyphenyl)prop-2-en-1-one: Differently substituted chalcone with unique chemical and biological characteristics
Conclusion
This compound is a versatile compound with significant potential in various fields of scientific research and industry. Its unique chemical structure allows it to participate in a wide range of reactions, making it a valuable building block in organic synthesis. Additionally, its promising biological activities make it a subject of interest for medicinal and biological studies.
Propiedades
Fórmula molecular |
C9H8O3 |
|---|---|
Peso molecular |
164.16 g/mol |
Nombre IUPAC |
1-(2,5-dihydroxyphenyl)prop-2-en-1-one |
InChI |
InChI=1S/C9H8O3/c1-2-8(11)7-5-6(10)3-4-9(7)12/h2-5,10,12H,1H2 |
Clave InChI |
DNNFRFYBINQALK-UHFFFAOYSA-N |
SMILES canónico |
C=CC(=O)C1=C(C=CC(=C1)O)O |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.




![Tert-butyl3-{[(2-chloropyrimidin-4-yl)(methyl)amino]methyl}azetidine-1-carboxylate](/img/structure/B13549823.png)




